1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene
Description
1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), methoxy (OCH₃), and a sulfonyl-linked 3-methylpyrazole group. This structure combines electron-withdrawing (Br, sulfonyl) and electron-donating (methoxy) groups, enabling diverse reactivity and applications in medicinal chemistry and agrochemical synthesis. Its sulfonylpyrazole moiety is particularly notable for enhancing lipophilicity and bioactivity, as seen in antimicrobial and anticonvulsant agents .
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3S/c1-8-5-6-14(13-8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHXEZXOYHFHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2-methoxybenzene to introduce the bromine atom. This is followed by the sulfonylation reaction, where a sulfonyl group is introduced using reagents such as sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and sulfonyl groups can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aromatic amines, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The bromine atom and sulfonyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
Substituent Effects on Lipophilicity and Bioactivity
- Bromine vs. Chlorine : Replacing chlorine with bromine in sulfonylbenzene derivatives (e.g., N-{4-[(4-bromophenyl)sulfonyl]phenyl} analogs) increases lipophilicity (clogP from 3.2 to 4.1), correlating with enhanced antimicrobial activity (MIC values: 2.5–1024 µg/mL) .
- Sulfonyl Group Variations: Methylsulfonyl: 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (clogP ~4.5) is used in pharmaceuticals for its trifluoromethyl group’s metabolic stability .
Positional Isomerism :
Table 1: Substituent Effects on Key Properties
Biological Activity
1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene is a chemical compound that belongs to the class of substituted benzene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as a kinase inhibitor and its implications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
Chemical Formula: CHBrNOS
Molecular Weight: 303.16 g/mol
CAS Registry Number: 578-57-4
The structure of this compound includes a bromine atom, a methoxy group, and a sulfonyl group linked to a pyrazole moiety, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazole derivatives, including those related to this compound, in inhibiting various kinases associated with cancer progression. For instance, compounds with similar structures have shown selective inhibition against focal adhesion kinase (FAK) and an array of other kinases involved in tumor growth and metastasis.
Table 1: Kinase Inhibition Data for Pyrazole Derivatives
| Compound Name | Target Kinase | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound A (related structure) | FAK | 27 | 10-fold over ALK |
| Compound B | ALK | 2.9 | High |
| 1-Bromo-2-methoxy-4-[...] | Plasmodium falciparum | 262 | Moderate |
Antimicrobial Activity
In addition to anticancer properties, compounds containing the pyrazole ring have exhibited antimicrobial activity. Research indicates that certain derivatives can inhibit the growth of various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several pyrazole-based compounds against common pathogens. The results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets, disrupting their function. The sulfonyl group enhances the compound's reactivity towards nucleophiles, facilitating binding to active sites on target proteins.
Recent Advances
Research has focused on optimizing the structure of pyrazole derivatives to enhance their bioactivity. Modifications to the methoxy and sulfonyl groups have been shown to improve selectivity and potency against specific targets.
In Vivo Studies
Animal models have demonstrated that compounds similar to this compound can significantly reduce tumor size when administered at therapeutic doses. These findings support further development for clinical applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-Bromo-2-methoxy-4-[(3-methylpyrazolyl)sulfonyl]benzene, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the benzene core. A typical route involves:
Sulfonation : Introducing the sulfonyl group at the para position using chlorosulfonic acid.
Coupling with 3-methylpyrazole : Achieved under basic conditions (e.g., NaH in DMF) to form the pyrazolylsulfonyl moiety .
Bromination and Methoxylation : Electrophilic substitution or directed ortho-metalation strategies to install bromo and methoxy groups .
- Key Factors : Temperature control during sulfonation (≤0°C prevents over-sulfonation) and anhydrous conditions for coupling improve yields (typically 60-75%) .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons: Split patterns (e.g., para-substituted benzene protons at δ 7.2–7.8 ppm).
- Methoxy singlet at δ ~3.8 ppm .
- Pyrazole protons: Doublets near δ 6.5–7.0 ppm .
- IR Spectroscopy : Sulfonyl S=O stretching at 1350–1150 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peak matching C₁₁H₁₀BrN₂O₃S (exact mass: 345.96 g/mol) .
Q. What purification methods are optimal for isolating this compound, given its solubility profile?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) due to moderate solubility in ethanol .
Advanced Research Questions
Q. How can contradictory data on the reactivity of the bromo substituent in nucleophilic aromatic substitution (NAS) be resolved?
- Methodological Answer :
- Contradiction : Some studies report sluggish NAS due to electron-withdrawing sulfonyl groups deactivating the ring, while others note moderate activity .
- Resolution :
Kinetic Studies : Monitor reaction progress via HPLC under varying conditions (e.g., DMF vs. DMSO solvents).
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to assess charge distribution and transition states.
- Example : NAS with piperazine proceeds at 80°C in DMF (60% yield) but stalls in THF, aligning with solvent polarity effects .
Q. What mechanistic insights explain the sulfonyl group’s role in stabilizing transition metals during cross-coupling reactions?
- Methodological Answer :
- Ligand Design : The sulfonyl group acts as a weak σ-donor, stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings.
- Experimental Evidence :
- X-ray Crystallography : Confirms Pd coordination to the sulfonyl oxygen in model complexes .
- Catalytic Efficiency : Turnover numbers (TON) increase by 30% when using this compound versus non-sulfonated analogs .
Q. What strategies optimize the compound’s bioactivity in antimicrobial assays, and how do structural modifications alter efficacy?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Modification | MIC (μg/mL) vs. S. aureus | Notes |
|---|---|---|
| Parent Compound | 32 | Baseline activity |
| Pyrazole N-Methylation | 16 | Enhanced membrane penetration |
| Methoxy → Nitro | 64 | Reduced solubility |
- Method : Broth microdilution assay (CLSI guidelines) with 18-hour incubation .
- Key Insight : Electron-withdrawing groups (e.g., sulfonyl) enhance target binding but require balanced lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
